molecular formula C13H17NO3S B1457009 2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane CAS No. 1207754-85-5

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane

Cat. No. B1457009
M. Wt: 267.35 g/mol
InChI Key: OSRAUQFHLRKEPJ-UHFFFAOYSA-N
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Description

The compound “2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The atom shared by the two rings in this case is a quaternary carbon atom. The compound also contains an oxa (oxygen) and an aza (nitrogen) atom in the ring structure, indicating that it’s a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and the various functional groups. The tolylsulfonyl group would likely have a significant impact on the overall structure and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .

Scientific Research Applications

    Facile synthesis of 2-azaspiro[3.4]octane

    This is a study in the field of Organic & Biomolecular Chemistry . The researchers developed three successful routes for the synthesis of 2-azaspiro[3.4]octane. The approaches involved annulation of the cyclopentane ring and the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

    Catalytic Asymmetric Transfer Hydrogenation of Ketones

    This research is in the field of Catalysis Letters . The study investigated the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones using [Ru(p-cymene)Cl2]2 and new derivatives of β-amino alcohols synthesized from (S)-(−)-lactic acid and mandelic acid as ligands. Chiral secondary alcohols were obtained with good to excellent conversion (60–90%) and moderate to good enantioselectivities (40–86%) .

Future Directions

The study of complex organic compounds like “2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane” is a vibrant field of research. Future directions could include studying its synthesis, properties, and potential applications .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-6-oxa-1-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAUQFHLRKEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane

Synthesis routes and methods

Procedure details

A solution of 4-aminotetrahydro-2H-pyran-4-methanol (16 g, 122 mmol) in dichloromethane (700 mL) was treated with triethylamine (85 mL, 610 mmol), p-toluenesulfonyl chloride (69.8 g, 366 mmol) and DMAP (1490 mg, 12.2 mmol) under nitrogen. After approximately 18 hours at room temperature, the reaction was filtered through a pad of silica gel. The filtrate was concentrated in vacuo then purified by chromatography on silica gel (5-20% EtOAc/hexane) to afford intermediate the title compound (12.5 g) as a white solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
1490 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 3
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 4
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 5
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
Reactant of Route 6
2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane

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